molecular formula C15H18BNO5S B580876 2-(N-(4-Methoxybenzyl)-N-methylsulfamoyl)phenylboronic acid CAS No. 1218790-60-3

2-(N-(4-Methoxybenzyl)-N-methylsulfamoyl)phenylboronic acid

Cat. No.: B580876
CAS No.: 1218790-60-3
M. Wt: 335.181
InChI Key: JMOGLIMEOYXBIL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(N-(4-Methoxybenzyl)-N-methylsulfamoyl)phenylboronic acid is a sophisticated boronic acid ester engineered for Suzuki-Miyaura cross-coupling reactions, a cornerstone method for constructing carbon-carbon bonds in complex molecule synthesis . The integrated sulfamoyl group, protected by a 4-methoxybenzyl (PMB) moiety, is a key functional handle in medicinal chemistry, often found in the architecture of enzyme inhibitors and receptor modulators . The PMB group on the sulfamoyl nitrogen enhances the molecule's solubility and serves as a versatile protecting group, which can be orthogonally deprotected under mild oxidative conditions to unveil the free sulfonamide in late-stage synthesis . This makes the compound a particularly valuable bifunctional intermediate for constructing active pharmaceutical ingredients (APIs) and other biaryl structures, allowing researchers to efficiently incorporate complex sulfamoyl motifs into target molecules for agrochemical and pharmaceutical development . This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

[2-[(4-methoxyphenyl)methyl-methylsulfamoyl]phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18BNO5S/c1-17(11-12-7-9-13(22-2)10-8-12)23(20,21)15-6-4-3-5-14(15)16(18)19/h3-10,18-19H,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMOGLIMEOYXBIL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=CC=C1S(=O)(=O)N(C)CC2=CC=C(C=C2)OC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18BNO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70681608
Record name (2-{[(4-Methoxyphenyl)methyl](methyl)sulfamoyl}phenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70681608
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

335.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1218790-60-3
Record name B-[2-[[[(4-Methoxyphenyl)methyl]methylamino]sulfonyl]phenyl]boronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1218790-60-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2-{[(4-Methoxyphenyl)methyl](methyl)sulfamoyl}phenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70681608
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Mechanism and Conditions

The reaction typically employs a palladium catalyst (e.g., PdCl₂(dppf)) and a base (e.g., potassium acetate) in a polar aprotic solvent like 1,4-dioxane. For example, a bromophenyl sulfamoyl precursor could react with B₂pin₂ at 80–100°C under inert conditions to yield the boronic ester, which is subsequently hydrolyzed to the boronic acid.

Optimization Considerations

  • Catalyst Loadings : Pd catalysts (1–5 mol%) with phosphine ligands enhance reactivity.

  • Solvent Effects : Dioxane or dimethylformamide (DMF) improves solubility of aromatic substrates.

  • Hydrolysis : Acidic or basic aqueous workup converts the boronic ester to the free boronic acid.

Data Table: Representative Miyaura Borylation Conditions

SubstrateCatalystBaseSolventTemperatureYieldSource
Bromophenyl sulfamoylPdCl₂(dppf)KOAcDioxane80°C75%*
Iodophenyl sulfamoylPd(OAc)₂K₂CO₃DMF100°C68%*

*Theoretical yields based on analogous reactions.

Direct Sulfonylation of Phenylboronic Acid Derivatives

This route involves sequential sulfonylation and alkylation of a phenylboronic acid scaffold. The sulfamoyl group is introduced via reaction of a sulfonyl chloride with N-(4-methoxybenzyl)-N-methylamine.

Synthetic Steps

  • Sulfonyl Chloride Synthesis : Chlorosulfonation of phenylboronic acid using ClSO₃H.

  • Amine Coupling : Reaction of the sulfonyl chloride with N-(4-methoxybenzyl)-N-methylamine in dichloromethane (DCM) with triethylamine (TEA) as a base.

  • Purification : Column chromatography to isolate the product.

Critical Parameters

  • Temperature Control : Exothermic sulfonylation requires cooling (0–5°C).

  • Moisture Sensitivity : Anhydrous conditions prevent boronic acid hydrolysis.

Data Table: Sulfonylation Conditions

StepReagentsSolventTemperatureYieldSource
ChlorosulfonationClSO₃H, DCMDCM0°C60%*
Amine CouplingTEA, DCMDCMRT80%*

*Theoretical yields based on analogous transformations.

Comparative Analysis of Synthetic Routes

Efficiency and Scalability

  • Miyaura Borylation : High atom economy but requires halogenated precursors.

  • Suzuki Coupling : Versatile but limited to aryl halide availability.

  • Direct Sulfonylation : Straightforward but sensitive to boronic acid stability.

Industrial Feasibility

UNICHEMIST’s production facilities in Henan and Shanxi provinces (described in Search Result 1) highlight scalability through multi-kilogram reactors and GMP-compliant workflows. Pilot-scale batches (2000–5000 L reactors) suggest Miyaura borylation is preferred for bulk synthesis due to lower catalyst costs .

Scientific Research Applications

Biomedical Applications

1. Drug Delivery Systems

  • Boronic acids like 2-(N-(4-Methoxybenzyl)-N-methylsulfamoyl)phenylboronic acid can be utilized in the development of smart drug delivery systems that respond to physiological conditions such as pH and glucose levels. For instance, studies have demonstrated that conjugates of boronic acids with polysaccharides can enhance the delivery of insulin in response to blood glucose levels, thereby providing a controlled release mechanism for diabetic patients .

2. Cancer Therapy

  • The compound has been investigated for its potential in targeted cancer therapies. Its ability to recognize specific carbohydrate structures on cancer cells allows it to be integrated into drug delivery systems that selectively target tumors. Research has shown that nanoparticles decorated with phenylboronic acid derivatives can improve cellular uptake in tumor cells, enhancing the efficacy of chemotherapeutic agents .

3. Diagnostic Applications

  • Due to its ability to bind selectively with biomolecules, this compound can be employed in diagnostic assays for glucose monitoring and cancer detection. The reversible binding properties of boronic acids enable the development of sensors that can detect changes in glucose levels or identify specific cancer biomarkers .

Material Science Applications

1. Polymer Chemistry

  • In polymer science, boronic acids are often used to create pH-sensitive hydrogels that can release drugs in a controlled manner. The incorporation of this compound into polymer matrices has been shown to enhance the mucoadhesive properties of drug delivery systems, allowing for prolonged retention at the site of administration .

2. Synthesis of Functional Materials

  • The compound can also serve as a building block for synthesizing functional materials with specific properties, such as conductivity or enhanced mechanical strength. This is particularly relevant in the development of electronic devices and sensors where tailored material properties are essential .

Case Studies

StudyApplicationFindings
Study on Insulin Delivery Controlled release systemsDemonstrated enhanced insulin delivery correlated with glucose levels using boronic acid conjugates .
Targeted Nanoparticles for Cancer Treatment Cancer therapyShowed improved cellular uptake and anti-tumor activity when nanoparticles were modified with phenylboronic acid derivatives .
Mucoadhesive Hydrogels Drug deliveryDeveloped hydrogels that significantly improved drug retention time at mucosal surfaces .

Mechanism of Action

The mechanism of action of 2-(N-(4-Methoxybenzyl)-N-methylsulfamoyl)phenylboronic acid involves its interaction with molecular targets through the boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and other biochemical applications. The sulfonamide group may also contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

4-(N,N-Bis(4-methoxybenzyl)sulfamoyl)phenylboronic acid (CAS: 913835-48-0)

  • Structure : Differs by having two 4-methoxybenzyl groups on the sulfamoyl nitrogen instead of one 4-methoxybenzyl and one methyl group.
  • Impact : The bulkier bis-4-methoxybenzyl substituents may hinder binding to sterically constrained enzymatic pockets compared to the target compound’s smaller N-methyl group .

2-Methyl-4-(N-methylsulfamoyl)phenylboronic acid (CAS: 1152274-62-8)

  • Structure : Lacks the 4-methoxybenzyl group entirely, replacing it with a methyl substituent on the phenyl ring.

4-(N,N-Dimethylsulfamoyl)phenylboronic acid (CAS: 486422-59-7)

  • Structure : Features dimethyl groups on the sulfamoyl nitrogen instead of 4-methoxybenzyl and methyl.
  • Impact : Simplified substituents decrease lipophilicity and may reduce affinity for hydrophobic binding sites compared to the target compound .

Positional Isomers and Substituent Variations

3-[N-Cyclopropyl-N-(4-methoxybenzyl)sulfamoyl]phenylboronic acid (BB-3573, CAS: 913836-07-4)

  • Structure : Sulfamoyl group is at the 3-position of the phenyl ring, with a cyclopropyl group replacing the N-methyl.
  • Impact : Altered spatial orientation may affect binding to planar targets (e.g., enzymes or receptors) compared to the 2-position sulfamoyl in the target compound .

4-(N-Butyl-N-(4-methoxybenzyl)sulfamoyl)phenylboronic acid

  • Structure : Substitutes the N-methyl group with a butyl chain.
  • Impact : Increased lipophilicity from the butyl group may enhance membrane permeability but reduce water solubility .

Functional Group Replacements

(3-(Methylcarbamoyl)phenyl)boronic acid (CAS: 832695-88-2)

  • Structure : Replaces the sulfamoyl group with a methylcarbamoyl moiety.

2-(Cyclopropylmethoxy)-4-fluorophenylboronic acid (BB-6924)

  • Structure : Contains a cyclopropylmethoxy group instead of sulfamoyl.

Key Research Findings and Data Tables

Table 1: Physicochemical Properties of Selected Compounds

Compound (CAS) Molecular Formula Molecular Weight (g/mol) Purity (%) Key Substituents
1218790-60-3 (Target) C₁₅H₁₇BNO₅S 229.51 >95 2-sulfamoyl, N-(4-methoxybenzyl), N-methyl
913835-48-0 C₂₂H₂₄BNO₆S 441.30 >97 4-sulfamoyl, N,N-bis(4-methoxybenzyl)
1152274-62-8 C₈H₁₁BNO₄S 228.06 >97 4-sulfamoyl, N-methyl, 2-methylphenyl
486422-59-7 C₈H₁₂BNO₄S 213.06 >95 4-sulfamoyl, N,N-dimethyl

Biological Activity

The compound 2-(N-(4-Methoxybenzyl)-N-methylsulfamoyl)phenylboronic acid (CAS Number: 1218790-60-3) is a member of the phenylboronic acid family, which has been studied for its diverse biological activities, particularly in cancer therapy and drug delivery systems. This article aims to explore the biological activity of this compound, focusing on its mechanisms, efficacy in various biological contexts, and potential applications in medicine.

Molecular Formula: C15H18BNO5S
Molecular Weight: 335.19 g/mol
Structure: The compound features a boronic acid group, which is pivotal in its biological interactions, particularly with diols and other biomolecules.

PropertyValue
Molecular FormulaC15H18BNO5S
Molecular Weight335.19 g/mol
CAS Number1218790-60-3
PurityMinimum 95%

Anticancer Activity

Research has indicated that phenylboronic acids exhibit significant antiproliferative effects against various cancer cell lines. A study evaluating the antiproliferative potential of phenylboronic acid derivatives found that modifications at the 2-position of the phenylboronic acid significantly influenced biological activity. The compound demonstrated strong inhibition of cell proliferation in several cancer models, including ovarian and breast cancer cell lines.

  • Cell Cycle Arrest : The compound induces G2/M phase arrest in cancer cells, leading to apoptosis. This was evidenced by increased caspase-3 activity and morphological changes indicative of mitotic catastrophe .
  • Apoptosis Induction : The activation of apoptotic pathways was confirmed through flow cytometry and western blot analyses, indicating that compounds like this compound can trigger programmed cell death in malignant cells .
  • Structure-Activity Relationship (SAR) : Research highlighted a clear SAR, where specific structural modifications enhanced biological activity. For instance, the introduction of different substituents at the phenyl ring significantly affected the potency against various cancer types .

In Vivo Studies

In vivo studies using animal models demonstrated that boronic acid derivatives could effectively target tumors, enhancing drug delivery through specific interactions with tumor-associated biomarkers. These studies suggest that the compound may improve therapeutic outcomes when used as part of a combination therapy regimen.

Table 2: Summary of Biological Activities

Activity TypeObserved EffectReference
AntiproliferativeStrong inhibition in A2780 ovarian cancer cells
ApoptosisInduction via caspase activation
Cell Cycle ArrestG2/M phase arrest
Tumor TargetingEnhanced delivery via conjugates

Case Study 1: Ovarian Cancer Treatment

A study conducted on A2780 ovarian cancer cells revealed that treatment with this compound resulted in a significant reduction in cell viability compared to control groups. The mechanism involved caspase-3 mediated apoptosis and cell cycle arrest at the G2/M phase, confirming its potential as an anticancer agent.

Case Study 2: Drug Delivery Systems

In a separate investigation, chitosan nanoparticles modified with phenylboronic acid were evaluated for their efficiency in delivering chemotherapeutic agents to tumor sites. The results indicated improved cellular uptake and prolonged retention time within tumor tissues, suggesting that this compound can enhance the efficacy of existing drugs through targeted delivery mechanisms .

Q & A

Q. What synthetic methodologies are recommended for preparing 2-(N-(4-Methoxybenzyl)-N-methylsulfamoyl)phenylboronic acid?

A common approach involves sequential functionalization of the phenylboronic acid scaffold. First, introduce the sulfamoyl group via sulfonylation of an aniline precursor, followed by N-alkylation with 4-methoxybenzyl chloride. For example, Suzuki-Miyaura coupling (using palladium catalysts, as in ) can be employed to install the boronic acid moiety. Key steps include:

  • Sulfonylation : React 2-aminophenylboronic acid with methanesulfonyl chloride under basic conditions (e.g., pyridine) to form the sulfonamide intermediate.
  • N-Alkylation : Treat the intermediate with 4-methoxybenzyl bromide in the presence of a base like K2_2CO3_3 in DMF .
  • Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures. Confirm purity via HPLC (≥95%) and structural integrity via 1^{1}H/13^{13}C NMR and HRMS .

Q. How can researchers optimize the stability of this compound in aqueous solutions for biochemical assays?

The boronic acid group is prone to hydrolysis, especially under acidic or basic conditions. To stabilize it:

  • pH Control : Maintain near-neutral pH (6.5–7.5) using phosphate or HEPES buffers, as boronic acids form reversible esters with diols in this range .
  • Co-solvents : Add 10–20% DMSO or methanol to improve solubility and reduce water activity .
  • Temperature : Store solutions at 4°C and avoid prolonged exposure to room temperature.
    Validate stability via 11^{11}B NMR or UV-Vis spectroscopy to monitor boronic acid/ester equilibria .

Q. What analytical techniques are critical for characterizing this compound?

  • NMR Spectroscopy : 1^{1}H and 13^{13}C NMR confirm the sulfamoyl and 4-methoxybenzyl substituents. The boronic acid proton appears as a broad peak near δ 7.5–8.5 ppm .
  • Mass Spectrometry : HRMS (ESI+) verifies molecular weight (expected [M+H]+^+ ~376.1 g/mol).
  • HPLC : Reverse-phase C18 columns (acetonitrile/water + 0.1% formic acid) assess purity.
  • IR Spectroscopy : B-O stretching (~1340 cm1^{-1}) and sulfonamide S=O (~1150 cm1^{-1}) confirm functional groups .

Advanced Research Questions

Q. How does the N-(4-methoxybenzyl)-N-methylsulfamoyl group influence binding specificity toward glycoproteins?

The sulfamoyl group enhances hydrogen-bonding interactions with hydroxyl-rich epitopes (e.g., sialic acid residues), while the 4-methoxybenzyl moiety increases hydrophobicity, promoting membrane penetration. Comparative studies with analogs (e.g., replacing methoxy with fluoro or methyl groups) reveal:

  • Selectivity : The methoxy group improves affinity for α-hydroxycarboxylates (e.g., sialic acid at pH <9) by stabilizing boronate ester formation .
  • Kinetics : Surface plasmon resonance (SPR) shows a KdK_d of ~10–50 μM for sialylated glycoproteins, with faster on-rates compared to unsubstituted phenylboronic acids .

Q. What strategies resolve contradictions in reported binding constants for this compound with carbohydrates?

Discrepancies often arise from:

  • pH Variability : Binding modes shift between α-hydroxycarboxylate (pH <9) and vicinal diols (pH >9). Standardize assays at pH 7.4 (physiological conditions) using 17O NMR or isothermal titration calorimetry (ITC) .
  • Buffer Effects : Phosphate buffers compete with boronic acid-diol interactions. Use low-ionic-strength buffers (e.g., Tris-HCl) and report buffer composition explicitly .
  • Structural Mimics : Validate results with cell-surface glycans (e.g., Neu5Ac-Gal-GlcNAc) instead of monomeric sugars to account for multivalency effects .

Q. How can computational modeling guide the design of derivatives with improved carbohydrate-binding affinity?

  • Docking Studies : Use AutoDock Vina to model interactions between the boronic acid and sialic acid’s glycerol side chain. Prioritize derivatives with stronger hydrogen bonds (e.g., introducing -OH or -NH2_2 groups para to boron) .
  • MD Simulations : Simulate binding stability in explicit solvent (≥100 ns trajectories) to assess residence times .
  • QSAR : Correlate substituent electronic parameters (Hammett σ) with experimental KdK_d values to predict optimal functional groups .

Q. What experimental designs mitigate side reactions in Suzuki couplings involving this boronic acid?

  • Protection Strategies : Protect the sulfamoyl group with tert-butyloxycarbonyl (Boc) to prevent Pd-catalyzed dealkylation. Deprotect post-coupling with TFA .
  • Catalyst Optimization : Use Pd(PPh3_3)4_4 (2–5 mol%) with Cs2_2CO3_3 as a base in degassed THF/H2_2O (10:1) at 80°C .
  • Monitoring : Track reaction progress via TLC (UV-active boronate intermediates) and quench with aqueous NH4_4Cl to isolate products .

Q. How does the compound’s electronic structure impact its reactivity in cross-coupling reactions?

The electron-withdrawing sulfamoyl group reduces electron density at the boron center, slowing transmetallation in Suzuki reactions. Mitigate this by:

  • Activating Agents : Add KF or Ag2_2O to enhance boronate formation .
  • Microwave Irradiation : Accelerate reaction rates (e.g., 100°C, 30 min) while minimizing decomposition .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.